molecular formula C6H10O2 B034532 Tetrahydro-2H-pyran-2-carbaldehyde CAS No. 19611-45-1

Tetrahydro-2H-pyran-2-carbaldehyde

Cat. No.: B034532
CAS No.: 19611-45-1
M. Wt: 114.14 g/mol
InChI Key: XEZQLSOFXLPSJR-UHFFFAOYSA-N
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Description

Isoxanthohumol is a prenylflavonoid, a type of flavonoid that contains a prenyl group. It is primarily found in hops (Humulus lupulus) and beer. Isoxanthohumol is known for its limited estrogenic activity and is considered a phytoestrogen. It can be converted into 8-prenylnaringenin, a potent phytoestrogen, by the flora in the human intestine and by fungi in cell cultures .

Mechanism of Action

Target of Action

Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) has been shown to have anti-cancer properties . The primary target of THPCA is the cell cycle . The cell cycle is a series of events that take place in a cell leading to its division and duplication. It plays a crucial role in the growth and development of organisms.

Mode of Action

The mechanism of THPCA’s anti-cancer effect involves ligand binding to the copper ion . This binding leads to the dissociation of the copper chloride molecule and subsequent activation of polyene antibiotics . Polyene antibiotics are a class of antimicrobial compounds that target the cell membrane of fungi, disrupting their function and leading to cell death.

Biochemical Pathways

The activation of polyene antibiotics suggests that it may interfere with the ergosterol biosynthesis pathway, a critical component of fungal cell membranes . Disruption of this pathway can lead to cell membrane instability and cell death.

Result of Action

The result of THPCA’s action is the disruption of the cell cycle and the induction of cell death . This can lead to the inhibition of tumor growth in cancerous cells, demonstrating its potential as an anti-cancer agent .

Preparation Methods

Isoxanthohumol can be synthesized through various methods:

Chemical Reactions Analysis

Isoxanthohumol undergoes several types of chemical reactions:

Scientific Research Applications

Isoxanthohumol has a wide range of scientific research applications:

Comparison with Similar Compounds

Isoxanthohumol is unique among prenylflavonoids due to its specific chemical structure and biological activities. Similar compounds include:

Isoxanthohumol’s unique combination of chemical properties and biological activities makes it a compound of significant interest in various fields of scientific research.

Biological Activity

Tetrahydro-2H-pyran-2-carbaldehyde (THPCA) is a cyclic aldehyde with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential therapeutic effects, including anti-cancer properties and interactions with biological molecules.

Chemical Structure and Properties

THPCA is characterized by its six-membered pyran ring and an aldehyde functional group. Its chemical formula is C6H10O2C_6H_{10}O_2, and it is classified as a chiral compound, which influences its reactivity and biological interactions. The presence of the aldehyde group makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical applications.

Anti-Cancer Properties

Research indicates that THPCA exhibits anti-cancer activity through several mechanisms:

  • Ligand Binding : THPCA binds to copper ions, which may lead to the dissociation of copper chloride molecules, activating polyene antibiotics that interfere with fungal cell membranes.
  • Cell Cycle Disruption : It has been suggested that THPCA affects the cell cycle, promoting apoptosis (programmed cell death) in cancer cells.

Interaction with Biological Molecules

The aldehyde functionality of THPCA allows it to react with amino acids and proteins, potentially leading to modifications that can alter biological activity. Understanding these interactions is essential for evaluating the compound's safety and efficacy in pharmaceutical contexts .

Biological Activity Summary

Activity Type Description
Anti-Cancer Induces cell death and disrupts the cell cycle; targets copper ions.
Antimicrobial Preliminary studies suggest potential antimicrobial properties.
Anti-inflammatory Similar compounds exhibit anti-inflammatory effects; further studies needed.

Case Studies and Research Findings

  • Cellular Studies : In vitro studies have shown that THPCA can inhibit the growth of certain cancer cell lines by inducing apoptosis. The specific pathways involved are still under investigation, but initial findings suggest significant promise in cancer therapeutics .
  • Synthesis and Derivatives : Various derivatives of THPCA have been synthesized to enhance its biological activity. For instance, modifications to the pyran ring or the introduction of substituents have been explored to improve efficacy against specific targets in medicinal chemistry .
  • Pharmacological Potential : The structural similarity of THPCA to known bioactive compounds suggests that it could be developed into a lead compound for new drugs targeting inflammation or microbial infections. Ongoing research aims to elucidate its full pharmacological profile .

Properties

IUPAC Name

oxane-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZQLSOFXLPSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452873
Record name Tetrahydro-2H-pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19611-45-1
Record name Tetrahydro-2H-pyran-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxane-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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